molecular formula C20H19NO4 B2558171 N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 890608-92-1

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No. B2558171
CAS RN: 890608-92-1
M. Wt: 337.375
InChI Key: DXMCRUZNRRRVFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide” is not available in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving “N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide” is not available .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Siddiqa et al. (2022) describes the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues, highlighting their significant in vitro anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The compounds showed effective activity, especially against NDM-positive A. baumannii, compared to various commercially available drugs. Docking studies and molecular dynamics simulations validated these findings, indicating the potential of such compounds in antimicrobial applications (Siddiqa et al., 2022).

Chemosensors for Detection of Ions

A study by Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, for the discriminative detection of Cd2+ and CN− ions. This sensor demonstrated significant sensitivity and lower detection limits than the World Health Organization guidelines. It was also successfully used as a biomarker for detecting Cd2+ in live cells and zebrafish larvae, indicating its potential in biological and environmental monitoring (Ravichandiran et al., 2020).

Antiprotozoal Agents

Research conducted by Ismail et al. (2004) involved the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, which demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. This suggests its potential use as an antiprotozoal agent, with excellent in vivo activity observed in the trypanosomal STIB900 mouse model (Ismail et al., 2004).

Dye-Sensitized Solar Cells

In a study on dye-sensitized solar cells, Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker. These compounds showed a notable increase in solar energy-to-electricity conversion efficiency, demonstrating the potential of furan-based compounds in improving the performance of solar cells (Kim et al., 2011).

Cytotoxicity Studies

Hung et al. (2014) synthesized various furo[2,3-b]pyridine derivatives and assessed their antiproliferative activity against cancer cell lines. Notably, certain compounds exhibited significant cytotoxicity, particularly against melanoma and breast cancer cell lines, indicating their potential in cancer research (Hung et al., 2014).

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide” is not specified in the sources I found .

Future Directions

The future directions for the research and application of “N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide” are not specified in the sources I found .

properties

IUPAC Name

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-23-17-10-8-15(9-11-17)21-20(22)19-13-12-18(25-19)14-24-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMCRUZNRRRVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

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